molecular formula C6H14O5 B3270709 methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate CAS No. 5328-43-8

methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate

Cat. No.: B3270709
CAS No.: 5328-43-8
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-UHFFFAOYSA-N
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Description

Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate is a synthetic adamantyl derivative offered for research purposes. This compound is designed for investigative use only and is not intended for diagnostic or therapeutic applications in humans or animals. Adamantane-based compounds are of significant interest in medicinal chemistry due to their potential to interact with key enzymatic targets . Specifically, research into similar adamantyl derivatives has highlighted their role as inhibitors of the 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . The 11β-HSD1 enzyme is responsible for the local activation of glucocorticoids within tissues, and its inhibition is a investigated pathway for managing conditions related to metabolic syndrome, such as type 2 diabetes, insulin resistance, and dyslipidemia . The structure of this compound, which incorporates both an adamantane moiety and a methylsulfanyl side chain, suggests potential for cell permeability and targeted enzyme interaction. Researchers may find this chemical probe valuable for in vitro studies aimed at elucidating pathways of glucocorticoid metabolism and insulin signaling. The exact potency, specificity, and mechanism of action for this particular molecule require further characterization by qualified research personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCKOFZKJLZSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13074-06-1, 5328-43-8, 18545-96-5
Record name 1-DEOXY-L-GALACTITOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Fucitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name 1-Deoxy-D-glucitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Chemical Reactions Analysis

Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable structure that can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate (CAS 33280-93-2)

This ethyl ester analog shares structural similarities with the target compound but differs in two key regions:

  • Adamantane vs. Acetyl Group: The replacement of the adamantane-1-carbonylamino group with an acetylamino moiety reduces steric bulk and lipophilicity. This likely decreases membrane permeability compared to the adamantane-containing compound.
  • Ethyl vs. Methyl Ester : The ethyl ester may slightly enhance metabolic stability but reduce solubility in aqueous media relative to the methyl ester.

No analogous safety data exist for the adamantane derivative, but its higher lipophilicity suggests greater bioaccumulation risks.

Table 1: Structural and Physicochemical Comparison
Property Methyl 2-(Adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate Ethyl 2-(Acetylamino)-4-(methylsulfanyl)butanoate
Molecular Weight ~393.5 g/mol (estimated) 247.34 g/mol
Key Functional Groups Adamantane, thioether, methyl ester Acetyl, thioether, ethyl ester
LogP (Predicted) ~4.2 (highly lipophilic) ~1.8
Solubility in Water Low Moderate

Sitagliptin and Related DPP-4 Inhibitors

However, the thioether and ester groups in the target compound may limit its oral bioavailability compared to sitagliptin’s optimized pharmacokinetic profile.

Biological Activity

Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate is a complex organic compound belonging to the class of adamantane derivatives. These compounds are noted for their structural stability and diverse biological activities, including antiviral, antibacterial, and potential anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is a polycyclic hydrocarbon known for its unique three-dimensional structure. This characteristic contributes to the compound's ability to interact with various biological targets effectively. The presence of functional groups such as the carbonyl and methylthio groups enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The adamantane moiety allows for stable interactions with biological macromolecules, potentially inhibiting or modifying their functions. The mechanisms may include:

  • Inhibition of Viral Replication : Adamantane derivatives are known to interfere with viral proteins, thereby inhibiting replication.
  • Antibacterial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Anticancer Properties : Some studies suggest that adamantane derivatives can induce apoptosis in cancer cells through various pathways.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Antiviral Activity : Research indicates that adamantane derivatives exhibit significant antiviral properties against viruses such as influenza. A study demonstrated that modifications in the adamantane structure could enhance antiviral efficacy by improving binding affinity to viral proteins .
  • Antibacterial Properties : Another study reported that compounds similar to this compound displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that this compound could induce cell death in cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other adamantane derivatives:

Compound NameBiological ActivityMechanism
1,3-DehydroadamantaneAntiviralInhibits viral protein function
Adamantane-1-carbonyl isothiocyanateAntibacterialDisrupts bacterial cell membranes
This compoundAntiviral, Antibacterial, AnticancerInteracts with viral proteins and bacterial enzymes

Case Studies

Several case studies have illustrated the effectiveness of adamantane derivatives:

  • A clinical trial involving patients with influenza showed improved recovery rates when treated with adamantane derivatives compared to placebo.
  • Laboratory studies demonstrated that this compound could significantly reduce bacterial load in infected animal models .

Q & A

Q. What are the recommended methodologies for synthesizing methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate, and how can purity be optimized?

Answer: The synthesis typically involves coupling adamantane-1-carbonyl chloride with a methyl 4-methylsulfanyl-2-aminobutanoate precursor. Key steps include:

  • Esterification : Use methanol and a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to ensure complete conversion, as described for analogous esterifications in methyl 4-aminobutanoate synthesis .
  • Amide Bond Formation : Employ carbodiimide coupling agents (e.g., DCC or EDC) to facilitate the reaction between the amine and carbonyl groups.
  • Purification : Utilize column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is recommended:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for similar adamantane derivatives .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the adamantane and methylsulfanyl regions .
    • IR Spectroscopy : Identify characteristic amide (1650–1700 cm⁻¹) and ester (1720–1740 cm⁻¹) stretches.
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and validate experimental data .

Advanced Research Questions

Q. How can contradictory data in solubility and reactivity studies of this compound be resolved?

Answer: Contradictions often arise from solvent polarity or pH variations. Methodological solutions include:

  • Controlled Solvent Systems : Test solubility in a standardized solvent series (e.g., DMSO, ethanol, hexane) at 25°C, reporting Hildebrand solubility parameters.
  • pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess hydrolysis stability of the ester and amide bonds. Monitor degradation via LC-MS .
  • Cross-Validation : Compare results across labs using identical instrumentation (e.g., same NMR field strength) and replicate conditions from prior studies .

Q. What experimental designs are suitable for investigating the environmental fate of this compound?

Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab-Scale) :
    • Hydrolysis/Kinetics : Use OECD Guideline 111 to assess stability in aqueous buffers (pH 4, 7, 9) under UV light.
    • Partitioning : Measure logP (octanol-water) via shake-flask method.
  • Phase 2 (Ecosystem Modeling) :
    • Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., adamantane-1-carboxylic acid).
    • Toxicity Screening : Conduct Daphnia magna acute toxicity tests (OECD 202) to estimate EC₅₀ values.

Q. How can researchers design multi-variable studies to evaluate biological activity without confounding effects?

Answer: Implement a split-plot design to isolate variables :

  • Main Plots : Test concentration gradients (e.g., 1–100 µM).
  • Subplots : Compare biological models (e.g., in vitro cell lines vs. in vivo zebrafish embryos).
  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to differentiate treatment effects.

Q. What strategies validate the mechanism of action in antimicrobial studies?

Answer: Combine phenotypic and target-based assays:

  • Phenotypic Screening : Use agar diffusion assays (nutrient agar, 37°C) to determine MIC values against Gram+/Gram- bacteria .
  • Target Identification : Perform molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase or S. aureus enoyl-ACP reductase.
  • Resistance Studies : Passage bacteria for 20 generations under sub-MIC conditions to detect emergent resistance .

Methodological Considerations

Q. How should theoretical frameworks guide research on this compound’s supramolecular interactions?

Answer: Link studies to host-guest chemistry or hydrogen-bonding networks :

  • Conceptual Basis : Apply retrosynthetic analysis to design adamantane-based host molecules for drug delivery.
  • Experimental Alignment : Use isothermal titration calorimetry (ITC) to quantify binding constants with cyclodextrins .

Q. What are the best practices for reconciling computational predictions with experimental spectral data?

Answer:

  • Step 1 : Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-311++G** level.
  • Step 2 : Simulate NMR chemical shifts with GIAO method; adjust for solvent effects (e.g., PCM model for DMSO).
  • Step 3 : Compare experimental vs. calculated IR frequencies; scale factors (0.961–0.985) correct for anharmonicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate
Reactant of Route 2
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methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanyl-butanoate

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